(+)-delta-Cadinene
Overview
Description
(+)-delta-Cadinene: is a naturally occurring sesquiterpene found in various essential oils, including those of clove, juniper, and patchouli. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. This compound also exhibits various biological activities, which have garnered interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-delta-Cadinene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes, such as sesquiterpene synthases, which facilitate the cyclization process under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants known to contain high concentrations of this compound. Steam distillation is a widely used method for extracting essential oils, where plant material is subjected to steam, causing the volatile compounds to evaporate. The vapor is then condensed and collected, yielding the essential oil containing this compound.
Chemical Reactions Analysis
Types of Reactions: (+)-delta-Cadinene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrogenated derivatives.
Substitution: Substitution reactions involving this compound often occur at the double bonds, where halogens or other substituents can be introduced using reagents like halogens or halogenating agents.
Major Products: The major products formed from these reactions include epoxides, hydrogenated derivatives, and halogenated compounds, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, (+)-delta-Cadinene is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable starting material for various synthetic transformations.
Biology: In biological research, this compound is investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that it exhibits activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its anti-inflammatory properties are of particular interest, as they may be useful in the treatment of inflammatory diseases and conditions.
Industry: In the industry, this compound is used as a fragrance and flavoring agent. Its woody and spicy aroma makes it a popular ingredient in perfumes, colognes, and flavoring formulations for food and beverages.
Mechanism of Action
The mechanism of action of (+)-delta-Cadinene involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to disrupt the cell membranes of pathogens, leading to cell lysis and death. In anti-inflammatory applications, this compound is thought to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
alpha-Cadinene: Another sesquiterpene with a similar structure but different stereochemistry.
beta-Caryophyllene: A sesquiterpene with a similar woody aroma but different chemical properties.
Germacrene D: A sesquiterpene with similar biological activities but a different molecular structure.
Uniqueness: What sets (+)-delta-Cadinene apart from these similar compounds is its specific stereochemistry, which influences its aroma, reactivity, and biological activities. Its unique combination of properties makes it a valuable compound for various applications in fragrance, flavor, and scientific research.
Properties
IUPAC Name |
(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYIEXQVQJBKY-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(=C2CC1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858792 | |
Record name | (+)-d-Cadinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
120.00 to 121.00 °C. @ 9.00 mm Hg | |
Record name | (+)-1(10),4-Cadinadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
483-76-1 | |
Record name | δ-Cadinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta-Cadinene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-d-Cadinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cadinene/delta | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.-CADINENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7848KI47OS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-1(10),4-Cadinadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (+)-delta-Cadinene and what is its significance in plants?
A1: this compound is a sesquiterpene, a class of organic compounds found in plants. It serves as a key precursor to gossypol, a phytoalexin that protects cotton plants from pathogens and herbivores [, ].
Q2: How is this compound synthesized in cotton plants?
A2: The biosynthesis of this compound involves a three-step pathway:
- Farnesyl diphosphate synthase (FPS) catalyzes the formation of farnesyl diphosphate (FPP) [].
- This compound synthase (CAD1) then catalyzes the cyclization of FPP into this compound [, , ].
- This compound-8-hydroxylase (CYP706B1), a cytochrome P450 mono-oxygenase, hydroxylates this compound to form 8-hydroxy-(+)-delta-Cadinene, a direct precursor to gossypol [, ].
Q3: Are there different types of CAD1 enzymes in cotton?
A3: Yes, cotton plants possess a complex gene family for CAD1, with two main subfamilies, CAD1-A and CAD1-C. These subfamilies show distinct expression patterns in different cotton species and tissues [, ].
Q4: Can this compound biosynthesis be induced in cotton?
A4: Yes, microbial elicitors and methyl jasmonate can induce the biosynthesis of this compound and the expression of genes involved in its pathway, such as FPS and CAD1 [, ]. A WRKY transcription factor, GaWRKY1, has been identified as a regulator of CAD1-A gene expression [].
Q5: How do cotton bollworms cope with gossypol toxicity?
A5: Cotton bollworms possess a gossypol-inducible P450 gene, CYP6AE14, which is highly expressed in their midgut. CYP6AE14 expression is correlated with larval growth when gossypol is present in the diet, suggesting a role in detoxification [].
Q6: What is the role of the D(307)DTYD(311) and D(451)DVAE(455) segments in DCS?
A7: Alanine substitution studies revealed that both segments are crucial for DCS catalytic activity. The D(307)DTYD(311) motif interacts with Mg(2+)(A) and Mg(2+)(C), while the D(451)DVAE(455) motif interacts with Mg(2+)(B), forming the essential trinuclear magnesium cluster [].
Q7: What other products can be formed by DCS from nerolidyl diphosphate?
A9: Besides this compound, DCS can also generate (E)-beta-farnesene and beta-bisabolene from (3RS)-nerolidyl diphosphate. The formation of alpha-bisabolol in reaction mixtures was found to be a result of Mg2+-dependent solvolysis rather than direct enzymatic activity [].
Q8: In which other plants besides cotton can this compound be found?
A10: this compound has been identified in the essential oils of various plants, including Ocimum basilicum (basil) [, ], Eleutherococcus senticosus (Siberian ginseng) [], Pinus species (pine) [], Centaurea cyanus (cornflower) [], Ononis angustissima [], Schisandra propinqua [], Torilis japonica [], Helichrysum arenarium (everlasting) [], Chromolaena odorata [], Chimonanthus nitens [], Marrubium vulgare (white horehound) [], Quchiling (traditional Chinese medicine) [], Achillea wilsoniana [], Fraxinus excelsior (ash tree) [], Ferula gummosa [], and Mesua ferrea (Ceylon ironwood) [].
Q9: What are some potential applications of this compound?
A11: * Antibacterial activity: this compound, particularly in combination with indole, exhibits synergistic antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries [].* Insecticidal properties: this compound, along with other terpenes found in Lantana camara, shows insecticidal activity against the teak defoliator, Hyblaea puera []. * Flavor and Fragrance: Due to its presence in essential oils, this compound contributes to the aroma and flavor profiles of various plants and their derived products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.